WRR-483: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
WRR-483: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRR-483 is a potent, irreversible inhibitor of cysteine proteases, demonstrating significant therapeutic potential, particularly in the context of Chagas' disease.[1][2][3] An analog of K11777, WRR-483 distinguishes itself by the substitution of a phenylalanine residue with arginine at the P2 position.[2] This modification confers a high affinity for cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][4] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of WRR-483.
Chemical Structure and Properties
WRR-483 is a vinyl sulfone-based inhibitor.[1][5] Its chemical formula is C29H41N7O4S, with a molecular weight of 583.75 g/mol .[5] The structure is characterized by a dipeptidyl backbone coupled to a vinyl sulfone warhead, which is responsible for its irreversible binding to the active site of target proteases.[1][2]
| Property | Value |
| Chemical Formula | C29H41N7O4S |
| Molecular Weight | 583.75 g/mol |
| CAS Number | 1076088-50-0 |
| IUPAC Name | N-((S)-5-guanidino-1-oxo-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)pentan-2-yl)-4-methylpiperazine-1-carboxamide |
| Mechanism of Action | Irreversible cysteine protease inhibitor |
| Primary Target | Cruzain |
Synthesis of WRR-483
The synthesis of WRR-483 is a multi-step process involving the preparation of key intermediates and their subsequent coupling.[1][4] The overall synthetic strategy is summarized in the workflow diagram below.
Caption: Synthetic workflow for WRR-483.
Experimental Protocols
Step 1 & 2: Synthesis of Amine (4) [4]
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To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in CH2Cl2, add benzyl alcohol, 4-dimethylaminopyridine (B28879) (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine.
-
Stir the reaction mixture until completion, then work up to isolate the benzyl ester.
-
Treat the crude ester with piperidine (B6355638) in CH2Cl2 to remove the Fmoc protecting group, yielding amine 4. The overall yield for these two steps is 90%.[4]
Step 3 & 4: Synthesis of Urea (5) [4]
-
Dissolve amine 4 in CH2Cl2 and treat with triphosgene (B27547) in the presence of sodium bicarbonate to form the isocyanate.
-
Add N-methylpiperazine to the reaction mixture to form the urea derivative 5. The yield for these two steps is 93%.[4]
Step 5: Synthesis of Carboxylic Acid (6) [4]
-
Subject urea 5 to hydrogenolysis using 5% palladium on carbon (Pd/C) in methanol (B129727) to deprotect the carboxylic acid, affording intermediate 6 in 92% yield.[4]
Step 6 & 7: Synthesis of Protected Vinyl Sulfone (8) [1]
-
Remove the tert-butyl carbonate (Boc) protecting group from vinyl sulfone 7 using trifluoroacetic acid (TFA) in CH2Cl2.
-
Couple the resulting amine with carboxylic acid 6 using N-hydroxybenzotriazole (HOBT), EDC, and N-methylmorpholine in a mixture of dimethylformamide (DMF) and CH2Cl2 to give the protected vinyl sulfone 8 in 84% yield.[1][4]
Step 8: Synthesis of WRR-483 (2) [1]
-
Treat the protected vinyl sulfone 8 with a 3:1 mixture of trifluoroacetic acid and CH2Cl2 to remove the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
-
After purification, WRR-483 (2) is obtained in 86% yield.[1][4]
Biological Activity and Mechanism of Action
WRR-483 is a potent inhibitor of cruzain, the primary cysteine protease of T. cruzi.[2][3] Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of the protease through a Michael addition reaction.[1][2] This covalent bond formation permanently inactivates the enzyme, disrupting essential parasitic processes and ultimately leading to parasite death.[1][4]
Caption: Mechanism of action of WRR-483.
In Vitro and In Vivo Efficacy
Kinetic studies have demonstrated the potent inhibitory activity of WRR-483 against cruzain, with its efficacy being pH-dependent.[1][2] Furthermore, WRR-483 has shown high efficacy in cell culture assays against T. cruzi proliferation.[1][2][3] In animal models of acute Chagas' disease, WRR-483 effectively eradicates the parasite infection, highlighting its potential as a therapeutic agent.[1][2][3]
Table 2: Kinetic Data for WRR-483 against Various Proteases [1][2]
| Protease | k_inact / K_i (M⁻¹s⁻¹) at pH 5.5 | k_inact / K_i (M⁻¹s⁻¹) at pH 8.0 |
| Cruzain | 1,300 | 14,000 |
| Rhodesain | 1,100 | 1,100 |
| tbcatB | Weak inhibitor | Weak inhibitor |
Conclusion
WRR-483 is a promising lead compound in the development of new therapeutics for Chagas' disease. Its well-defined structure, established synthetic route, and potent, irreversible mechanism of action against a key parasitic enzyme make it an attractive candidate for further preclinical and clinical investigation. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies of the trypanocidal properties of WRR-483 against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
